5-butyl-3-(2-hydroxyphenyl)-4-[4-(methylsulfanyl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
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Overview
Description
“5-butyl-3-(2-hydroxyphenyl)-4-[4-(methylsulfanyl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one” is a complex organic compound that belongs to the class of dihydropyrrolo[3,4-c]pyrazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-butyl-3-(2-hydroxyphenyl)-4-[4-(methylsulfanyl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one” typically involves multi-step organic reactions. The starting materials may include butylamine, 2-hydroxybenzaldehyde, and 4-(methylsulfanyl)benzaldehyde. The key steps in the synthesis may involve:
Condensation Reactions: Formation of intermediate Schiff bases.
Cyclization Reactions: Formation of the dihydropyrrolo[3,4-c]pyrazole core.
Functional Group Modifications: Introduction of the butyl, hydroxyphenyl, and methylsulfanylphenyl groups.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
“5-butyl-3-(2-hydroxyphenyl)-4-[4-(methylsulfanyl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one” can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Reduction of the pyrazole ring.
Substitution: Introduction of different substituents on the phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles or nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while substitution reactions may introduce various functional groups onto the phenyl rings.
Scientific Research Applications
Chemistry
In chemistry, “5-butyl-3-(2-hydroxyphenyl)-4-[4-(methylsulfanyl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one” can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound may be investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of “5-butyl-3-(2-hydroxyphenyl)-4-[4-(methylsulfanyl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “5-butyl-3-(2-hydroxyphenyl)-4-[4-(methylsulfanyl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one” include other dihydropyrrolo[3,4-c]pyrazoles with different substituents. Examples include:
- 5-butyl-3-(2-hydroxyphenyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
- 5-butyl-3-(2-hydroxyphenyl)-4-[4-(methoxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
Uniqueness
The uniqueness of “this compound” lies in its specific combination of substituents, which may confer unique biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C22H23N3O2S |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
5-butyl-3-(2-hydroxyphenyl)-4-(4-methylsulfanylphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C22H23N3O2S/c1-3-4-13-25-21(14-9-11-15(28-2)12-10-14)18-19(23-24-20(18)22(25)27)16-7-5-6-8-17(16)26/h5-12,21,26H,3-4,13H2,1-2H3,(H,23,24) |
InChI Key |
OAKSZCFFLZBAPI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC=C(C=C4)SC |
Origin of Product |
United States |
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